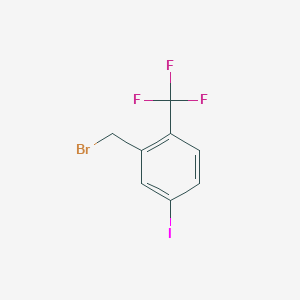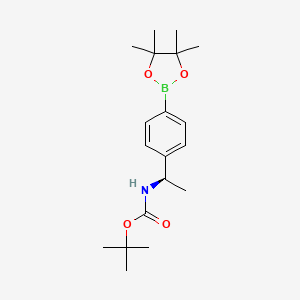
tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of significant interest in various scientific fields. Known for its intricate structure, this compound boasts a unique combination of functional groups that makes it a versatile entity in organic synthesis and research applications. Its structure features a tert-butyl carbamate moiety linked to a phenyl ring, which is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate generally follows a multistep approach:
Starting Material Preparation: : Initially, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized or sourced commercially.
Formation of the Phenyl Ring: : A phenyl ring is introduced through electrophilic aromatic substitution reactions.
Attachment of the Carbamate Group: : The tert-butyl carbamate group is attached via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial context, the compound is produced through a scaled-up version of the laboratory synthesis, often involving:
Bulk Reagents: : Utilizing large quantities of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenyl precursors.
Optimized Reaction Conditions: : Employing high-pressure reactors and automated control systems to ensure consistent quality and yield.
Purification: : Techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding phenols.
Reduction: : Reduction reactions can convert certain functional groups to amines or alcohols.
Substitution: : The phenyl ring allows for further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, Sodium borohydride.
Substituting Agents: : Alkyl halides, Acyl chlorides.
Major Products Formed
Phenolic derivatives
Amines
Alcohols
Substituted aromatic compounds
Scientific Research Applications
In Chemistry
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
In Biology
The compound is explored for its potential in drug discovery, acting as an intermediate in the synthesis of biologically active molecules.
In Medicine
It may serve as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
In Industry
Industrially, the compound finds use in the production of advanced materials and polymers due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, the compound interacts with various enzymes and receptors. Its mechanism often involves:
Binding to active sites on enzymes, altering their activity.
Modulating receptor functions to influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: : Such as 4-phenylboronic acid.
Tert-Butyl Carbamates: : Like tert-Butyl (4-hydroxyphenyl)carbamate.
Uniqueness
Tert-Butyl (R)-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate stands out due to its combined structural features, offering unique reactivity patterns and applications compared to its analogs.
The compound's versatility and significance in various scientific domains make it a subject of ongoing research and industrial interest. Whether in the lab or in industrial settings, its unique properties continue to inspire new applications and innovations.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089916.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
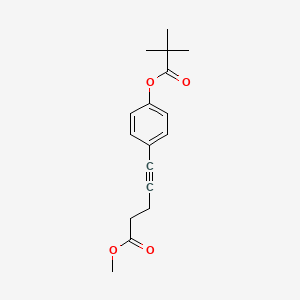
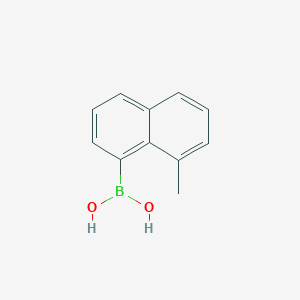
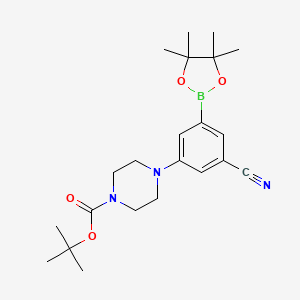
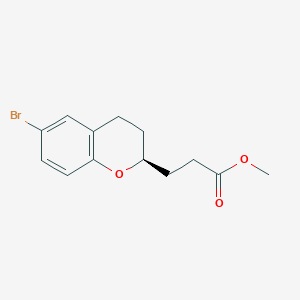
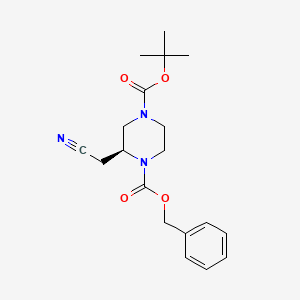
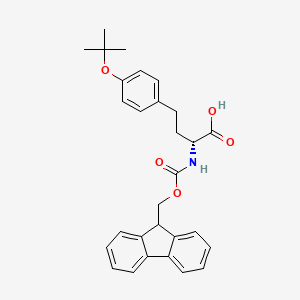
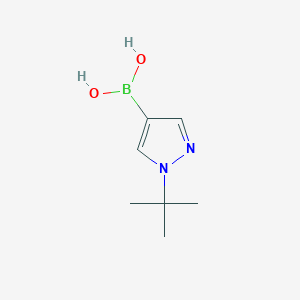
![2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B8089999.png)
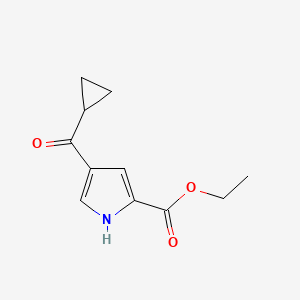
![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)
